5-Hydroxyquinoline-3-carboxylic acid
Overview
Description
5-Hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 5th position and a carboxylic acid group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
5-Hydroxyquinoline-3-carboxylic acid, a derivative of quinoline, is known to interact with various biological targets. Quinoline and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor
Mode of Action
For instance, their antibacterial activity is based on the inhibition of DNA replication through the inhibition of DNA gyrase and topoisomerase IV activities . Some quinolone-3-carboxylic acids have been synthesized as HIV-1 integrase inhibitors .
Biochemical Pathways
Quinoline and its derivatives are known to interact with various biochemical pathways due to their versatile applications in the fields of industrial and synthetic organic chemistry .
Pharmacokinetics
The structural diversity of synthesized quinoline and quinolone compounds provides high and selective activity, as well as low toxicity on human cells .
Result of Action
Quinoline and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Action Environment
It is known that the synthesis and functionalization of quinoline and its derivatives can be influenced by various factors, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, including 5-Hydroxyquinoline-3-carboxylic acid, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve a variety of mechanisms, including binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzaldehyde with malonic acid in the presence of a catalyst such as piperidine. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-3,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinoline-3,5-dicarboxylic acid.
Reduction: 5-Hydroxyquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
5-Hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
Quinoline-3-carboxylic acid: Lacks the hydroxyl group at the 5th position but shares similar chemical properties.
5,7-Dihydroxyquinoline: Contains an additional hydroxyl group at the 7th position, enhancing its biological activity.
Uniqueness
5-Hydroxyquinoline-3-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-hydroxyquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-3-1-2-8-7(9)4-6(5-11-8)10(13)14/h1-5,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZUCCGYBXJMDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726447 | |
Record name | 5-Oxo-1,5-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911108-90-2 | |
Record name | 5-Oxo-1,5-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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